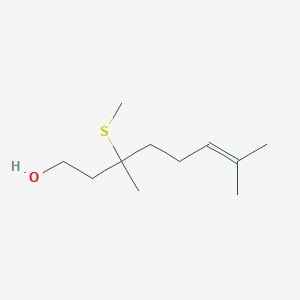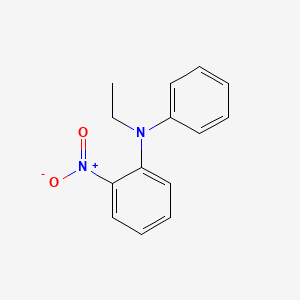![molecular formula C16H18N2O2S B14651261 (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate CAS No. 51594-88-8](/img/structure/B14651261.png)
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. This compound features a pyridine ring attached to a methyl group, which is further connected to a phenyl ring substituted with a propylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate typically involves the reaction of pyridin-3-ylmethanol with 4-(propylsulfanyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (Pyridin-2-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-4-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is unique due to the specific positioning of the pyridine and propylsulfanyl groups, which can influence its reactivity and biological activity. The presence of the propylsulfanyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for various applications.
Propiedades
Número CAS |
51594-88-8 |
|---|---|
Fórmula molecular |
C16H18N2O2S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl N-(4-propylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-2-10-21-15-7-5-14(6-8-15)18-16(19)20-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
Clave InChI |
OFJOAKRAZKVRND-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)



![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)


